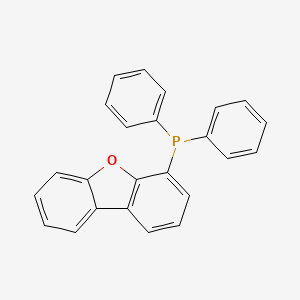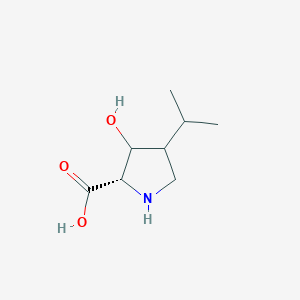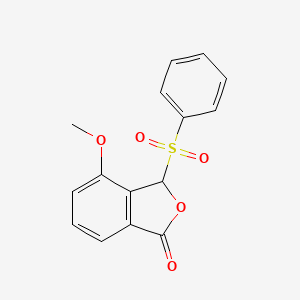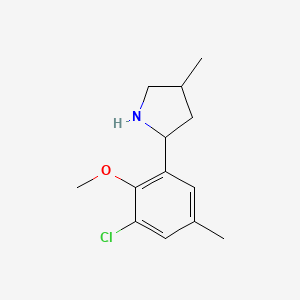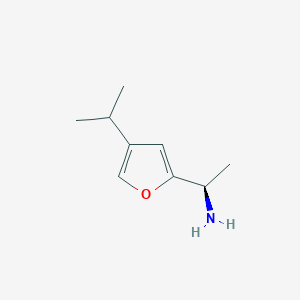
1-Ethyl-2-styrylquinolin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-styrylquinolin-1-ium iodide is a chemical compound with the molecular formula C19H18IN It is known for its unique structure, which includes a quinoline ring system substituted with an ethyl group and a styryl group
Vorbereitungsmethoden
The synthesis of 1-Ethyl-2-styrylquinolin-1-ium iodide typically involves the reaction of 2-styrylquinoline with ethyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
1-Ethyl-2-styrylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-styrylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-styrylquinolin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It may also inhibit certain enzymes involved in cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-styrylquinolin-1-ium iodide can be compared with other similar compounds, such as:
1-Ethyl-2-methylquinolinium iodide: This compound has a similar quinoline structure but with a methyl group instead of a styryl group.
1-Ethyl-4-styrylquinolinium iodide: This compound has the styryl group at the 4-position instead of the 2-position.
1-Ethyl-2-(2-thenylidenemethyl)pyridinium iodide: This compound has a pyridine ring instead of a quinoline ring.
Eigenschaften
Molekularformel |
C19H18IN |
|---|---|
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
1-ethyl-2-[(E)-2-phenylethenyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C19H18N.HI/c1-2-20-18(14-12-16-8-4-3-5-9-16)15-13-17-10-6-7-11-19(17)20;/h3-15H,2H2,1H3;1H/q+1;/p-1/b14-12+; |
InChI-Schlüssel |
HUPCJBSWPKUZGI-UNGNXWFZSA-M |
Isomerische SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=CC=C3.[I-] |
Kanonische SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206864.png)

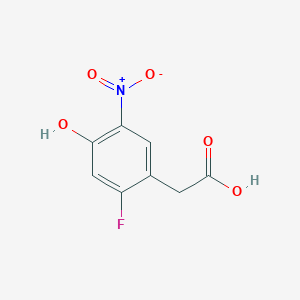
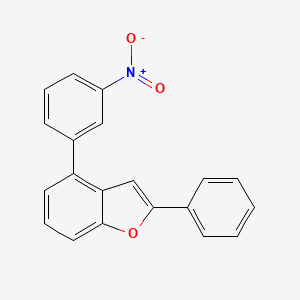
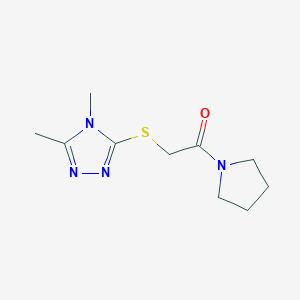
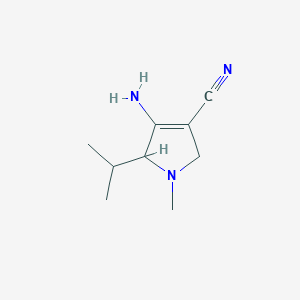
![4-Ethylbenzo[d]oxazol-2-amine](/img/structure/B15206894.png)

